molecular formula C12H9NO3 B8607390 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8607390
M. Wt: 215.20 g/mol
InChI Key: BMUREODPDBYHSS-UHFFFAOYSA-N
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Description

5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid: is an organic compound with the molecular formula C12H9NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by oxidation and decarboxylation steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • 4-Oxoquinoline-2-carboxylic acid
  • 1,4-Dihydroquinoline-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-2-7-4-3-5-8-11(7)10(14)6-9(13-8)12(15)16/h2-6H,1H2,(H,13,14)(H,15,16)

InChI Key

BMUREODPDBYHSS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.15 g) with sodium hydroxide (0.1 g), as described in Example 1c, gave 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.094 g), mp 265°-266° C., δ (360 MHz, DMSO-d6) 5.24 and 5.54 (2H, 2dd, =CH2), 6.56 (1H, s, 3-H), 7.37 (1H, d, 6-H), 7.62 (1H, t, 7-H), 7.91 (1H, d, 8-H), 8.17 (1H, 2d, CH=) and 11.80 (1H, bs, NH), (Found: C, 66.43; H, 4.37; N, 6.37%, C12H9NO3. 0.1 H2O requires C, 66.35; H, 4.36; N, 6.44%).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
ethyl 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

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